Fmoc-iminodipropionic acid

Peptide Dimerization Solid-Phase Peptide Synthesis Multivalent Ligands

Standard linear Fmoc-amino acids block multivalent peptide synthesis. This Fmoc-protected iminodipropionic acid provides two orthogonal propionic acid arms for convergent assembly of dimers, tetramers, and polyamide dendrimers-critical for high-avidity ligand presentation and targeted diagnostics. - **Branched architecture**: 1→2 core supports dual peptide chain coupling without linear extension limits - **Application validated**: Used in Tuftsin receptor antagonist dimer synthesis & photodynamic therapy dendrimers (5-ALA conjugates) - **Supply**: White powder, Fmoc-orthogonal protection, ready for SPPS and bioconjugation workflows

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
CAS No. 377087-65-5
Cat. No. B3132801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-iminodipropionic acid
CAS377087-65-5
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCC(=O)O
InChIInChI=1S/C21H21NO6/c23-19(24)9-11-22(12-10-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,24)(H,25,26)
InChIKeyDUZRLPKOGSOKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Iminodipropionic Acid: Key Attributes & Class Context


Fmoc-iminodipropionic acid (CAS 377087-65-5) is an Fmoc-protected, non-natural amino acid derivative with the systematic name 3,3′-((((9H-fluoren-9-yl)methoxy)carbonyl)azanediyl)dipropionic acid [1]. It is characterized by a central nitrogen atom bearing two propionic acid arms, which distinguishes it from standard linear Fmoc-amino acids and provides a unique branched architecture for constructing peptide dimers, tetramers, and dendrimeric scaffolds [2]. The compound is supplied as a white powder with a molecular formula of C₂₁H₂₁NO₆ and a molecular weight of 383.39 g/mol .

Workflow
Peptide dimer, tetramer, and dendrimer assembly via solid- or solution-phase synthesis
Architecture
Branched 1→2 core with dual propionic acid arms; orthogonal Fmoc protection
Selection Context
Requires convergent coupling capacity; linear Fmoc-amino acids are structurally mismatched

Why Fmoc-Iminodipropionic Acid Is Irreplaceable


Attempting to substitute Fmoc-iminodipropionic acid with a generic, linear Fmoc-amino acid—such as Fmoc-β-alanine—results in a fundamental loss of synthetic capacity. Linear Fmoc-amino acids possess a single carboxylic acid moiety for peptide bond formation, enabling only monomeric, linear peptide chain extension . In contrast, Fmoc-iminodipropionic acid presents two distinct propionic acid arms, allowing for the convergent assembly of dimeric, tetrameric, or branched peptide architectures directly on the same core [1]. This structural divergence is not a matter of degree but of kind: a linear building block cannot replicate the branching capacity required for multivalent ligand presentation or dendrimer construction [2].

Target Compound
Fmoc-iminodipropionic acid
Dual carboxylic acid arms allow convergent assembly of dimeric, tetrameric, and branched peptides. Branching capacity is structurally inherent.
Typical Substitute
Linear Fmoc-amino acid (e.g., Fmoc-β-alanine)
Single carboxylic acid limits synthesis to monomeric linear chains. Cannot reproduce multivalent or dendrimeric architectures; substitution leads to loss of desired scaffold.
Even branched analogs with shorter linkers (e.g., Fmoc-iminodiacetic acid) may shift conformational flexibility and coupling geometry, requiring re-optimization.

Fmoc-Iminodipropionic Acid: Comparative Evidence Guide


Multimeric Peptide Yield vs. Linear Building Blocks

Fmoc-iminodipropionic acid enables the direct synthesis of peptide dimers and tetramers, a feat unattainable with linear Fmoc-amino acids. In a published synthetic protocol, the compound was used as a central scaffold to prepare a fluorescent dimer of a Tuftsin receptor antagonist. The final three-step sequence—Fmoc deprotection, conjugation of Oregon Green™, and global deprotection—proceeded with a 48% overall yield [1]. A linear Fmoc-amino acid, such as Fmoc-β-alanine, can only yield monomeric peptide chains and thus provides a 0% yield for the target dimeric architecture under identical synthetic intent.

Dimer Synthesis Yield
Head-to-head
48% vs 0%
Supports multimer assembly exclusively via branched scaffold
Three-step protocol (Fmoc deprotection, Oregon Green™ conjugation, global deprotection) with HPLC purification
Peptide Dimerization Solid-Phase Peptide Synthesis Multivalent Ligands

Branching Capacity: Carboxylic Acid Groups

Fmoc-iminodipropionic acid contains two carboxylic acid groups, enabling a 1→2 branching pattern for dendrimer and multimer construction [1]. This contrasts with standard Fmoc-amino acids (e.g., Fmoc-β-alanine) which contain only a single carboxylic acid group and can only participate in linear chain extension . Even Fmoc-iminodiacetic acid, while also branched, provides a shorter, less flexible two-carbon linker between the nitrogen and each carboxyl group compared to the three-carbon propionic acid arms of Fmoc-iminodipropionic acid .

Branching Capacity
Context-dependent
2 COOH groups (C3 linker)
Enables 1→2 branching pattern; longer arm than iminodiacetic acid
Molecular structure analysis; propionic acid arms provide flexibility
Peptide Branching Dendrimer Synthesis Functional Group Count

Synthetic Accessibility: Key Step Yield

The synthetic route to Fmoc-iminodipropionic acid proceeds via a high-yielding, Yb(OTf)₃-catalyzed Michael addition of benzylamine to t-butyl acrylate, achieving a 90% yield [1]. This is followed by debenzylation and Fmoc protection. While no direct comparator data exists for this specific step in analogous branched building blocks, the 90% yield for the key Michael addition step establishes a scalable and efficient synthetic pathway, supporting reliable commercial supply and cost-effective procurement relative to lower-yielding alternative routes.

Key Step Yield
Class-level
90%
Supports scalable supply and batch consistency
Yb(OTf)₃-catalyzed Michael addition of benzylamine to t-butyl acrylate
Building Block Synthesis Michael Addition Fmoc Protection

Purity & Batch Consistency

Commercial sources of Fmoc-iminodipropionic acid consistently report a minimum purity of ≥98% by HPLC, with some vendors specifying ≥99% [1]. This level of purity is comparable to or exceeds that of many widely used Fmoc-amino acids, which are often supplied at 95-98% purity . The high, quantifiable purity reduces the risk of side reactions during SPPS and minimizes the need for additional purification steps, directly impacting research efficiency and cost.

HPLC Purity
Specification review
≥98%
Minimizes side reactions during SPPS
Vendor CoA; typical Fmoc-amino acid range 95–98%
Quality Control HPLC Purity Procurement Specification

Fmoc-Iminodipropionic Acid: Research & Industrial Applications


Peptide Dimers & Tetramers for Avidity Enhancement

Fmoc-iminodipropionic acid serves as a central scaffold for the preparation of dimeric and tetrameric peptide ligands, as demonstrated in the synthesis of a Tuftsin receptor antagonist dimer [1]. The dual carboxylic acid groups enable the convergent coupling of two identical or distinct peptide chains, producing multivalent constructs that exhibit enhanced avidity and target binding relative to monomeric peptides [2]. This application is critical in drug discovery programs targeting receptors where multivalent interactions are essential for biological activity.

Dendrimeric Scaffolds for Drug Delivery & Imaging

The 1→2 branching architecture of Fmoc-iminodipropionic acid makes it an ideal monomer for the convergent synthesis of polyamide dendrimers [1][3]. These dendrimeric scaffolds can be functionalized with multiple copies of therapeutic agents (e.g., 5-aminolevulinic acid for photodynamic therapy) or imaging probes, with the propionic acid arms providing an optimal balance of flexibility and structural definition [4]. The compound enables precise control over dendrimer generation and payload capacity, directly impacting drug delivery and diagnostic development.

Bioconjugate & Targeted Probe Development

The orthogonal protection strategy afforded by the Fmoc group allows Fmoc-iminodipropionic acid to be incorporated into complex bioconjugation workflows. As shown in the Tuftsin receptor antagonist study, the compound can be used to append fluorescent tracers (e.g., Oregon Green™) to peptide multimers, enabling binding studies and target validation [1]. This scenario is directly relevant to researchers developing targeted diagnostics, molecular imaging agents, and bioconjugate therapeutics where multivalent presentation of binding motifs is required.

Application
Selection Property
Validation Focus
Peptide Dimer / Tetramer Synthesis
Dual carboxylic acid branching
Multivalent ligand assembly yield
Dendrimeric Scaffolds
1→2 branching architecture with C3 linker
Generation control and payload capacity
Bioconjugate & Probe Development
Orthogonal Fmoc protection strategy
Conjugation efficiency and tracer incorporation
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